molecular formula C7H8INS B2625962 2-Iodo-4-(methylsulfanyl)aniline CAS No. 23153-04-0

2-Iodo-4-(methylsulfanyl)aniline

Cat. No.: B2625962
CAS No.: 23153-04-0
M. Wt: 265.11
InChI Key: GSOYWOHDSKTUTO-UHFFFAOYSA-N
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Description

2-Iodo-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8INS It is characterized by the presence of an iodine atom at the second position, a methylsulfanyl group at the fourth position, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(methylsulfanyl)aniline typically involves the iodination of 4-(methylsulfanyl)aniline. One common method is the reaction of 4-(methylsulfanyl)aniline with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Boronic acids or esters are used in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Iodo-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It may be used in the synthesis of biologically active compounds for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methylsulfanyl)aniline depends on the specific reaction or application. In coupling reactions, the iodine atom participates in oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The methylsulfanyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the methylsulfanyl group, leading to different reactivity and applications.

    4-(Methylsulfanyl)aniline: Lacks the iodine atom, affecting its ability to participate in certain coupling reactions.

    2-Bromo-4-(methylsulfanyl)aniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

Uniqueness

2-Iodo-4-(methylsulfanyl)aniline is unique due to the presence of both an iodine atom and a methylsulfanyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-iodo-4-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOYWOHDSKTUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902707
Record name NoName_3256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-04-0
Record name 2-iodo-4-(methylsulfanyl)aniline
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